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An Application Note: Quantification of Glycidol in Food Matrices by Gas Chromatography-
Mass Spectrometry (GC-MS) Following Phenylboronic Acid Derivatization

Abstract

Glycidol and its fatty acid esters (GEs) are processing-induced contaminants found
predominantly in refined edible oils and fats. Due to the genotoxic and carcinogenic nature of
free glycidol, which is released from GEs in the gastrointestinal tract, its accurate
guantification in foodstuffs is a critical food safety requirement.[1] This application note
presents a detailed, robust, and validated indirect method for the quantification of total glycidol
using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol involves an alkaline-
catalyzed transesterification to liberate glycidol from its esterified form, followed by
derivatization with phenylboronic acid (PBA) to enhance volatility and thermal stability for GC
analysis. This guide provides a step-by-step protocol, instrument parameters, method
validation data, and expert insights into the causality behind the experimental choices,
designed for researchers, scientists, and quality control professionals in the food and drug
development industries.

Introduction: The Analytical Challenge of Glycidol

Glycidol and its esters are formed from diacylglycerols at high temperatures (>200°C) during
the deodorization step of edible oil refining.[1][2] The International Agency for Research on
Cancer (IARC) has classified glycidol as "probably carcinogenic to humans" (Group 2A),
making its monitoring in the food supply chain imperative.[3] European Union Regulation
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2018/290 has established maximum limits for GEs in vegetable oils, fats, and infant formulas,
necessitating reliable analytical methods for regulatory compliance.[2]

The quantification of glycidol presents a significant analytical challenge. Direct analysis of
intact GEs is possible using techniques like LC-MS, but these methods can be complex due to
the large number of different fatty acid esters.[3][4] Indirect methods, which measure the total
amount of glycidol after hydrolysis of the esters, are therefore widely adopted for routine
analysis.[2] However, free glycidol is a polar, low-volatility compound, making it unsuitable for
direct analysis by GC. To overcome this, a derivatization step is essential to convert glycidol
into a volatile and thermally stable compound that can be readily analyzed by GC-MS.

The Principle of Phenylboronic Acid (PBA)
Derivatization

The cornerstone of this indirect GC-MS method is the chemical derivatization of glycidol. This
protocol employs phenylboronic acid (PBA), a reagent that selectively reacts with compounds
containing cis-diol functionalities.

The Causality: Glycidol possesses a 1,2-diol group. PBA reacts with this diol in a single-step
reaction to form a stable, five-membered cyclic boronate ester (2-phenyl-1,3,2-dioxaborolane
derivative).[5] This chemical modification achieves three critical objectives:

 Increases Volatility: The cyclic ester is significantly less polar and more volatile than the
original glycidol molecule, allowing it to be easily vaporized in the GC injector.

o Enhances Thermal Stability: The derivative is more stable at the high temperatures used in
the GC oven and injector port, preventing thermal degradation and ensuring reproducible
results.

e Improves Chromatographic Performance: The derivatization results in a compound with
excellent chromatographic properties, producing sharp, symmetrical peaks.

The high selectivity of PBA for diols also helps to reduce matrix interference, and the resulting
derivative provides a characteristic mass spectrum for confident identification and quantification
by MS.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9261840/
https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://mjas.analis.com.my/mjas/v27_n5/pdf/Mat%20Shukri_27_5_16.pdf
https://pdf.benchchem.com/587/Validating_an_Analytical_Method_for_Glycidyl_Esters_Using_Glycidyl_Oleate_d5_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9261840/
https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24296149/
https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Comprehensive Analytical Workflow

The entire process, from sample receipt to final result, follows a structured workflow designed
to ensure accuracy and reproducibility. The key stages are hydrolysis, extraction, derivatization,
and instrumental analysis.

Sample Preparation Instrumental Analysis & Data Processing

1. Sample Weighing 2. Alkaline 3. Neutralization 4. PBA 5. GC-MS Analysis [ Quantlflc_atlon
& Reporting

& Spiking with IS Transesterification & L-L Extraction Derivatization

Click to download full resolution via product page
Caption: High-level overview of the analytical workflow for glycidol quantification.

Detailed Experimental Protocol

This protocol is based on established official methods such as those from the AOCS (e.g.,
AOCS Cd 29c¢-13) with modifications for clarity and robustness.[1][6]

Materials and Reagents

o Standards: Glycidol (=96%), Phenylboronic acid (PBA, 297%), Glycidol-d5 (internal
standard, IS).

e Solvents: Isooctane, Diethyl ether, Methyl tert-butyl ether (MTBE), Ethyl acetate (all HPLC or
GC grade).

o Reagents: Sodium hydroxide (NaOH), Sodium chloride (NaCl), Anhydrous sodium sulfate,
Sulfuric acid.

e Solutions:
o Internal Standard (IS) Stock: 100 pg/mL Glycidol-d5 in ethyl acetate.

o Calibration Standard Stock: 100 pg/mL Glycidol in ethyl acetate.
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o NaOH in Methanol (0.5 M): Dissolve 2 g NaOH in 100 mL methanol.
o Acidic NaCl Solution: Dissolve 100 g NaCl in 400 mL water, add 1.5 mL sulfuric acid.

o PBA Solution: 10 mg/mL in diethyl ether containing 20% (v/v) ethyl acetate.

e Equipment: Analytical balance, vortex mixer, centrifuge, GC-MS system.

Sample Preparation Procedure
e Sample Weighing & IS Spiking:

o Accurately weigh approximately 100 mg of the oil sample into a 10 mL screw-cap glass
tube.

o Spike the sample with 50 uL of the 100 pg/mL Glycidol-d5 internal standard solution.
» Alkaline Transesterification:

o Add 1 mL of MTBE to the tube and vortex to dissolve the oil.

o Add 250 pL of 0.5 M NaOH in methanol. Cap tightly and vortex vigorously for 1 minute.

o Allow the reaction to proceed at room temperature for 15 minutes. This step cleaves the
fatty acid esters, releasing free glycidol.

o Neutralization and Extraction:

o Add 1 mL of the acidic NaCl solution to neutralize the base and stop the reaction. Vortex
for 30 seconds.

o Add 2 mL of isooctane, vortex for 30 seconds, and centrifuge at 3000 rpm for 5 minutes to
separate the layers.

o Carefully transfer the upper organic layer (containing fatty acid methyl esters) to a waste
vial.

o Repeat the extraction (wash) with another 2 mL of isooctane. Discard the upper organic
layer.
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e Analyte Extraction:

o To the remaining lower aqueous layer, add 1.5 mL of diethyl ether. Vortex for 1 minute and
centrifuge for 5 minutes.

o Carefully transfer the upper diethyl ether layer to a clean 2 mL GC vial.
o Repeat this extraction step with another 1.5 mL of diethyl ether and combine the extracts.

o Add a small amount of anhydrous sodium sulfate to the combined ether extract to remove
any residual water.

 Derivatization with Phenylboronic Acid (PBA):
o Add 100 pL of the 10 mg/mL PBA solution to the GC vial containing the dried extract.

o Cap the vial and let it stand at room temperature for at least 30 minutes to ensure
complete derivatization.

o The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the
specific instrument in use.
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Parameter Setting
GC System Agilent 7890B GC or equivalent[2]
) Split/Splitless, 250°C, 1 pL injection volume,
Injector _
Splitless mode
Carrier Gas Helium, Constant flow at 1.4 mL/min[2]
DB-5ms (30 m x 0.25 mm ID, 0.25 um) or DB-
Column

WAX (60 m x 0.25 mm, 0.25 um)[2]

Oven Program

Start at 60°C (hold 1 min), ramp to 180°C at
10°C/min, then ramp to 280°C at 25°C/min (hold

5 min)

MS System

Agilent 5977B MSD or equivalent[2]

lonization Mode

Electron lonization (El), 70 eV[2]

Source Temp

230°C[2]

Transfer Line

250°C[2]

Acquisition

Selected lon Monitoring (SIM)

lons (Glycidol-PBA)

Quantifier: m/z 148, Qualifiers: m/z 105, 77

lons (Glycidol-d5-PBA)

Quantifier: m/z 152, Qualifiers: m/z 105, 77

Calibration and Quantification

Prepare a series of calibration standards by spiking blank matrix (or solvent) with known

amounts of the glycidol standard stock solution and a constant amount of the internal

standard. Process these standards through the entire sample preparation procedure (steps

4.2.4 and 4.2.5) to create a calibration curve. A typical calibration range is 0.05 to 2.0 pg/mL.

Method Validation and Performance Characteristics

Method validation was performed according to established guidelines to ensure reliability. The

following table summarizes the expected performance of the method.
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Validation Parameter Typical Performance Metric
Linearity (R?) > 0.995

Limit of Detection (LOD) ~0.02 mg/kg[2][6]

Limit of Quantification (LOQ) ~0.1 mg/kg[2][6]

Accuracy (Recovery) 90 - 110%

Precision (Repeatability, RSD) < 15%

Intermediate Precision (RSD) < 20%

Data Analysis and Quality Control

The quantification process follows a logical pathway from raw chromatographic data to the final
reported concentration.
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Data Acquisition & Processing

Acquire Raw Data
(SIM Chromatograms)

l

Integrate Peak Areas
(Analyte & IS)

l

Calculate Response Ratio
(Area_Analyte / Area_IS)

Quantification

Plot Calibration Curve
(Response Ratio vs. Conc.)

Calculate Sample Conc.
from Curve Equation

Apply Dilution Factors
& Report Final Result

Click to download full resolution via product page
Caption: Workflow for data processing and quantification in the GC-MS analysis.
Quantification Formula:

The concentration of glycidol in the original sample (in mg/kg) is calculated using the
calibration curve and the following formula:
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Concentration (mg/kg) = (C_calc x V_final) / W_sample

Where:

e C_calc is the concentration (ug/mL) determined from the calibration curve.
e V_final is the final volume of the extract (mL).

o W_sample is the initial weight of the sample (g).

Conclusion

The indirect GC-MS method following alkaline transesterification and derivatization with
phenylboronic acid is a highly effective, robust, and sensitive technique for the routine
quantification of total glycidol in complex matrices like edible oils. The derivatization step is
critical for converting the non-volatile glycidol into a compound suitable for GC analysis. By
following the detailed protocol and adhering to strict quality control measures, laboratories can
achieve accurate and reliable results that meet global regulatory standards for this important
food safety contaminant.

References
Restek Corporation. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and

Glycidyl Esters in Edible Oils. Restek.

e Che Man, Y. B., & Jaswir, |. (2022). GLYCIDYL ESTERS: AN UPDATED MINI-REVIEW OF
ANALYTICAL METHODS (2015-2022). Journal of Oil Palm Research.

e Hsu, M. C,, et al. (2021). Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils
by Sample Pretreatment with the Combination of Lipase Hydrolysis and Modified
QUEChERS for GC-MS Analysis. Journal of Food and Drug Analysis.

e Zhu, J., et al. (2022). Analysis of glycidol in e-vapor products by GC-MS. CORESTA.

e Hsu, M. C., et al. (2021). Determination of glycidyl esters and 3-MCPD esters in edible oils
by sample pretreatment with the combination of lipase hydrolysis and modified QUEChERS
for GC-MS analysis. National Center for Biotechnology Information (NCBI).

e Li, C., etal. (2025). A simple derivatization and highly sensitive gas chromatography-mass
spectrometry method for the determination of glycidol and 2-/3-monochloropropanediol in
heated tobacco product aerosol. Journal of Chromatography A.

e Zelinkova, Z., & Wenzl, T. (2017). Assessment of critical steps of a GC/MS based indirect
analytical method for the determination of fatty acid esters of monochloropropanediols
(MCPDEsSs) and of glycidol (GEs). ResearchGate.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://www.benchchem.com/product/b123203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Long, T, et al. (2021). Improvements on the Phenylboronic Acid Derivatization Method in
Determination of 3-monochloropropane Fatty Acid Esters in Camellia Oil by N-(n-
propyl)ethylenediamine Solid Phase Extraction. ResearchGate.

» Barpete, S., et al. (2013). Determination of trace ethylene glycol in industrial solvents and
lubricants using phenyl boronic acid derivatization and multidimensional gas
chromatography. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils
[discover.restek.com]

o 2. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment
with the combination of lipase hydrolysis and modified QUEChERS for GC-MS analysis -
PMC [pmc.ncbi.nlm.nih.gov]

e 3. mjas.analis.com.my [mjas.analis.com.my]
e 4. pdf.benchchem.com [pdf.benchchem.com]

o 5. Determination of trace ethylene glycol in industrial solvents and lubricants using phenyl
boronic acid derivatization and multidimensional gas chromatography - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-
Ning Hsu et al. [jfda-online.com]

 To cite this document: BenchChem. [analytical method for glycidol quantification by GC-MS].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123203#analytical-method-for-glycidol-quantification-
by-gc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b123203?utm_src=pdf-custom-synthesis
https://discover.restek.com/application-note/FSAN3303/optimizing-gc-ms-and-gc-msms-analysis-of-3-mcpd-and-glycidyl-esters-in-edible-oils/
https://discover.restek.com/application-note/FSAN3303/optimizing-gc-ms-and-gc-msms-analysis-of-3-mcpd-and-glycidyl-esters-in-edible-oils/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9261840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9261840/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9261840/
https://mjas.analis.com.my/mjas/v27_n5/pdf/Mat%20Shukri_27_5_16.pdf
https://pdf.benchchem.com/587/Validating_an_Analytical_Method_for_Glycidyl_Esters_Using_Glycidyl_Oleate_d5_A_Comparative_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/24296149/
https://pubmed.ncbi.nlm.nih.gov/24296149/
https://pubmed.ncbi.nlm.nih.gov/24296149/
https://www.jfda-online.com/journal/vol29/iss1/12/
https://www.jfda-online.com/journal/vol29/iss1/12/
https://www.benchchem.com/product/b123203#analytical-method-for-glycidol-quantification-by-gc-ms
https://www.benchchem.com/product/b123203#analytical-method-for-glycidol-quantification-by-gc-ms
https://www.benchchem.com/product/b123203#analytical-method-for-glycidol-quantification-by-gc-ms
https://www.benchchem.com/product/b123203#analytical-method-for-glycidol-quantification-by-gc-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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